2-Chloro-4-phenylnicotinonitrile
Overview
Description
2-Chloro-4-phenylnicotinonitrile is a chemical compound with the molecular formula C12H7ClN2 and a molecular weight of 214.65 g/mol . It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position . This compound is primarily used for research purposes and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylnicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with a phenylboronic acid derivative under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-phenylnicotinonitrile derivative.
Scientific Research Applications
2-Chloro-4-phenylnicotinonitrile has several scientific research applications, including:
Material Science: It is used in the synthesis of new pyridyltriazole ligands, which are important in forming tricarbonylrhenium complexes with unique electronic properties.
Pharmaceutical Chemistry: The compound is explored for its potential in pharmaceutical chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
Solar Cell Technology: Derivatives of this compound have been studied for their role in enhancing the performance of dye-sensitized solar cells.
Crystallography and Computational Chemistry: It is used in studies involving crystal structure analysis and computational chemistry to understand its chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: This compound is similar in structure but lacks the phenyl group at the 4-position.
4-Phenylnicotinonitrile: This compound has a phenyl group at the 4-position but lacks the chlorine atom at the 2-position.
2-Amino-4-phenylnicotinonitrile: This derivative is formed by substituting the chlorine atom with an amino group.
Uniqueness
2-Chloro-4-phenylnicotinonitrile is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring, which imparts distinct chemical properties and reactivity . This combination allows it to participate in a variety of chemical reactions and makes it valuable for research in multiple scientific fields .
Properties
IUPAC Name |
2-chloro-4-phenylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQTBOCDGGMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377424 | |
Record name | 2-chloro-4-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163563-64-2 | |
Record name | 2-chloro-4-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-phenylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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